molecular formula C11H13N B13621315 2-Methyl-4-phenylbutanenitrile

2-Methyl-4-phenylbutanenitrile

Cat. No.: B13621315
M. Wt: 159.23 g/mol
InChI Key: NMTJMXBJZJSGFM-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylbutanenitrile is an organic compound with the molecular formula C11H13N It is a nitrile derivative, characterized by the presence of a cyano group (-C≡N) attached to a butane chain, which is further substituted with a methyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenylbutanenitrile can be achieved through several methods. One common approach involves the reaction of 2-methyl-4-phenylbutan-1-ol with a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding nitrile. Another method involves the nucleophilic substitution reaction of 2-methyl-4-phenylbutyl bromide with sodium cyanide (NaCN) in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

2-Methyl-4-phenylbutanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenylbutanenitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to a primary amine through the addition of hydrogen atoms. In electrophilic aromatic substitution, the phenyl group acts as an electron-rich site that reacts with electrophiles to form substituted products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-phenylbutanenitrile is unique due to the presence of both a methyl group and a phenyl group on the butane chain, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2-methyl-4-phenylbutanenitrile

InChI

InChI=1S/C11H13N/c1-10(9-12)7-8-11-5-3-2-4-6-11/h2-6,10H,7-8H2,1H3

InChI Key

NMTJMXBJZJSGFM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)C#N

Origin of Product

United States

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